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molecular formula C11H8N2S B8749688 (Pyridin-2-yl)(thiophen-2-yl)acetonitrile CAS No. 24783-40-2

(Pyridin-2-yl)(thiophen-2-yl)acetonitrile

Cat. No. B8749688
M. Wt: 200.26 g/mol
InChI Key: MQNMVUUQBIBIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932431

Procedure details

To a well-stirred solution containing 61.5 g. of 2-thienylacetonitrile and 56.5 g. of 2-chloropyridine in 400 ml. of toluene, slowly add a stirred suspension of 40 g. of sodamide in 300 ml. of toluene keeping the reaction temperature at 60°-65°C by cooling with an ice bath. After completing the addition maintain the temperature at 60°C for 2 hrs., add 200 ml. of water to the cooled reaction mixture, decant the tarry by-products and separate the aqueous layer. Evaporate in vacuo the resulting solution and dilute the thick black residue with 300 ml. of ether. Filter the separated solid and evaporate the filtrate. The desired product is distilled off at 145°-150°C/1 ml. and is recrystallized from alcohol to yield α-(2-thienyl)-2-pyridylacetonitrile, m.p. 48°-50°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].Cl[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.C1(C)C=CC=CC=1.[NH2-].[Na+]>O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)[C:7]#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a well-stirred solution containing 61.5 g
ADDITION
Type
ADDITION
Details
a stirred suspension of 40 g
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
, add 200 ml
CUSTOM
Type
CUSTOM
Details
decant the tarry by-products
CUSTOM
Type
CUSTOM
Details
separate the aqueous layer
CUSTOM
Type
CUSTOM
Details
Evaporate in vacuo the resulting solution
ADDITION
Type
ADDITION
Details
dilute the thick black residue with 300 ml
FILTRATION
Type
FILTRATION
Details
Filter the separated solid
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
DISTILLATION
Type
DISTILLATION
Details
The desired product is distilled off at 145°-150°C/1 ml
CUSTOM
Type
CUSTOM
Details
and is recrystallized from alcohol

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C#N)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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